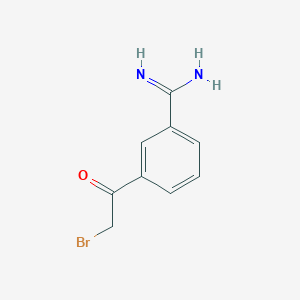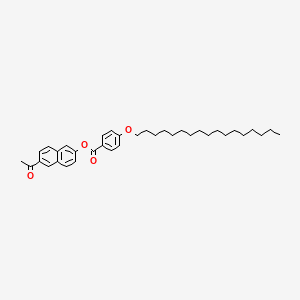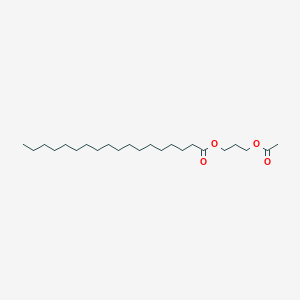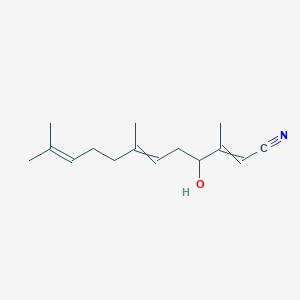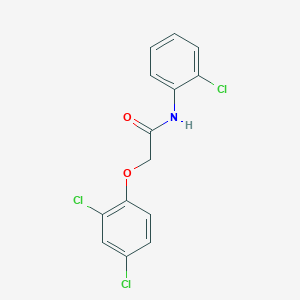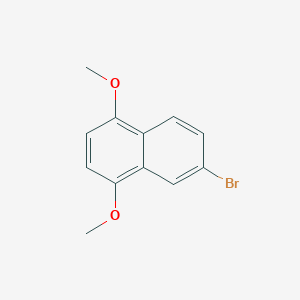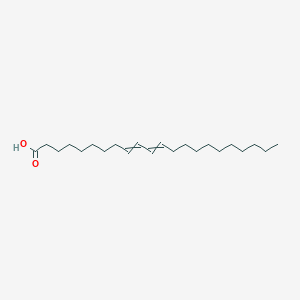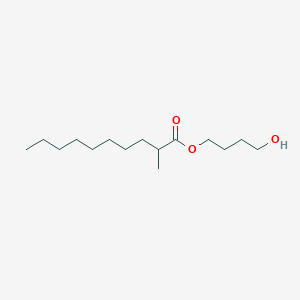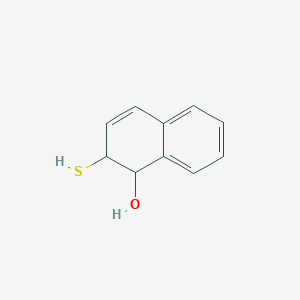
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is a fluorinated aromatic compound It is characterized by the presence of four fluorine atoms and two methoxyphenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 4-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atoms with the methoxyphenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxyphenoxy groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the methoxyphenoxy groups.
Scientific Research Applications
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluorine atoms and methoxyphenoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- 1,2,4,5-Tetrafluoro-3,6-bis(3-methylphenoxy)benzene
- 1,2,4,5-Tetrafluoro-3,6-bis(4-methoxy-3-nitrophenoxy)benzene
Uniqueness
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is unique due to the presence of both fluorine atoms and methoxyphenoxy groups, which impart distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
CAS No. |
90489-80-8 |
|---|---|
Molecular Formula |
C20H14F4O4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C20H14F4O4/c1-25-11-3-7-13(8-4-11)27-19-15(21)17(23)20(18(24)16(19)22)28-14-9-5-12(26-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
FDOAHDXKVNIPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


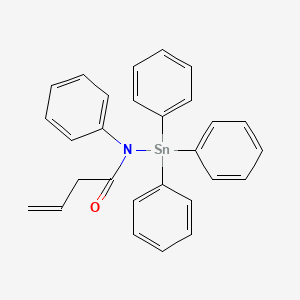
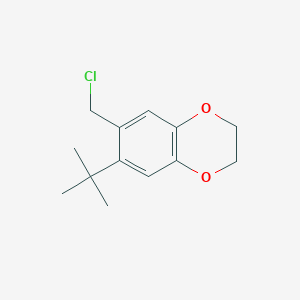

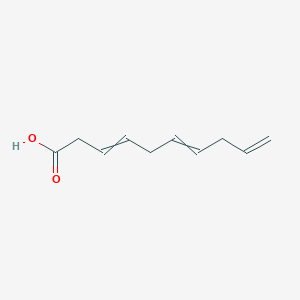
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
